Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate
Overview
Description
Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid backbone
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These compounds are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been observed to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position .
Biochemical Pathways
It is known that similar compounds can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that they may have a broad range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including amino acid decarboxylases and transaminases. These interactions are primarily mediated through the amino group, which can participate in various biochemical transformations. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This interaction can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating the activity of these receptors, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in metabolic pathways, leading to increased cellular respiration and energy production. Additionally, this compound can affect the cell cycle, promoting cell proliferation or inducing apoptosis, depending on the concentration and the specific cell type .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity of the compound to hydrophobic sites, facilitating its interaction with target proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Over time, the degradation products can accumulate, potentially altering the compound’s biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and promote cell proliferation. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of cellular homeostasis. Threshold effects have been observed, where a specific dose range is required to achieve the desired biological activity without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, contributing to the overall metabolic flux. The compound can also interact with cofactors such as NADH and FADH2, influencing the redox state of the cell and affecting metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments. Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity. The distribution of the compound within tissues can vary, with higher concentrations observed in metabolically active tissues such as the liver and kidneys .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to the mitochondria, where it influences mitochondrial function and energy production. The compound can also localize to the nucleus, where it interacts with transcription factors and other regulatory proteins, modulating gene expression. Post-translational modifications, such as phosphorylation and acetylation, can further influence the subcellular localization and activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and glycine methyl ester.
Condensation Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with glycine methyl ester in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(3,4-difluorophenyl)propanoate
- Methyl 2-amino-3-(4-fluorophenyl)propanoate
- Methyl 2-amino-3-(4-chlorophenyl)propanoate
Uniqueness
Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-amino-3-[4-(trifluoromethyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14/h2-5,9H,6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZVNAUDBQHCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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